molecular formula C13H21NO5 B14489288 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol CAS No. 65143-60-4

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol

Cat. No.: B14489288
CAS No.: 65143-60-4
M. Wt: 271.31 g/mol
InChI Key: UCENNCPLJVDHQN-UHFFFAOYSA-N
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Description

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol is an organic compound characterized by the presence of a trimethoxyaniline group attached to an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol typically involves the reaction of 3,4,5-trimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4,5-Trimethoxyaniline: A precursor used in the synthesis of the compound.

Uniqueness

2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol is unique due to its combination of a trimethoxyaniline group with an ethoxyethanol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

65143-60-4

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

2-[2-(3,4,5-trimethoxyanilino)ethoxy]ethanol

InChI

InChI=1S/C13H21NO5/c1-16-11-8-10(14-4-6-19-7-5-15)9-12(17-2)13(11)18-3/h8-9,14-15H,4-7H2,1-3H3

InChI Key

UCENNCPLJVDHQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCCOCCO

Origin of Product

United States

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